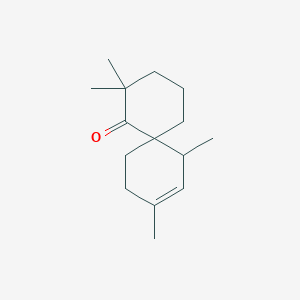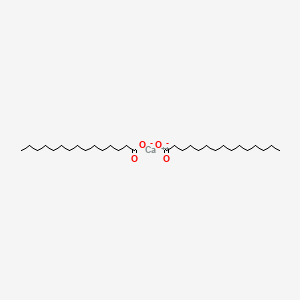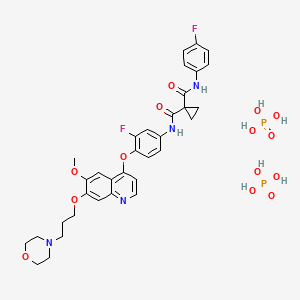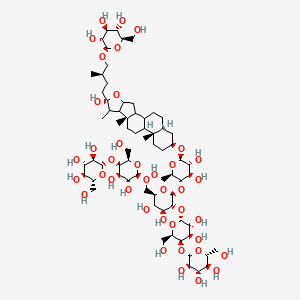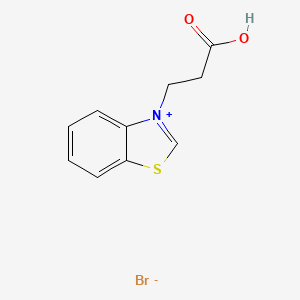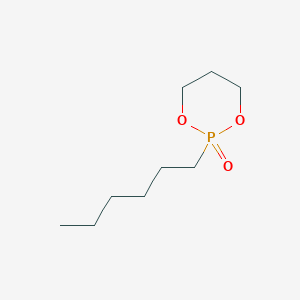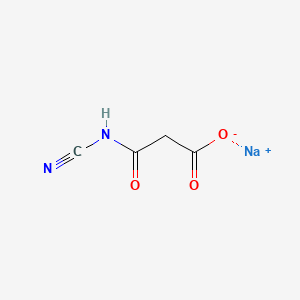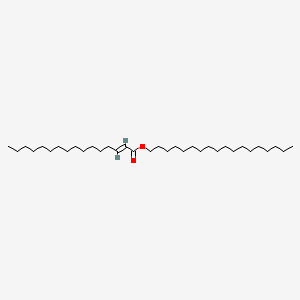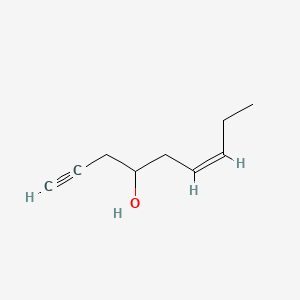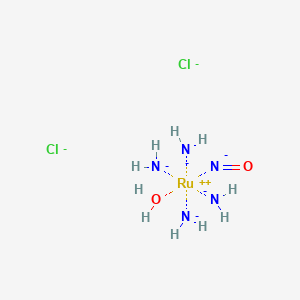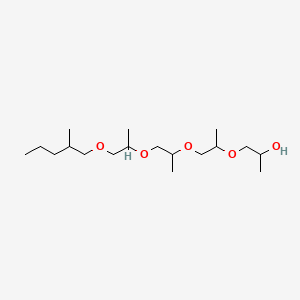
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is a chemical compound known for its unique structure and properties. It is a polyether compound with multiple oxygen atoms in its backbone, which contributes to its high solubility in water and other polar solvents. This compound is often used in various industrial and scientific applications due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- typically involves the reaction of specific alcohols with ethylene oxide under controlled conditions. The process requires precise temperature and pressure settings to ensure the correct formation of the polyether chain. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are carefully monitored and controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the study of enzyme interactions and protein folding.
Medicine: As a component in drug formulations and delivery systems.
Industry: In the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- involves its interaction with various molecular targets. The polyether backbone allows it to form hydrogen bonds and interact with polar molecules. This interaction can affect the stability and solubility of other compounds, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4,7,10,13-Tetramethyl-5,8,11,14-tetraoxa-2-thiaheptadecan-16-ol
- Trimethyl-2,5,8,11-tetraoxatetradecan-13-ol
Uniqueness
4,7,10,13-Tetraoxaoctadecan-2-ol, 5,8,11,15-tetramethyl- is unique due to its specific polyether structure, which provides high solubility and chemical stability. Compared to similar compounds, it offers better performance in certain applications, such as drug delivery and polymer production, due to its ability to interact with a wide range of molecules.
Properties
CAS No. |
125328-89-4 |
|---|---|
Molecular Formula |
C18H38O5 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H38O5/c1-7-8-14(2)9-20-11-16(4)22-13-18(6)23-12-17(5)21-10-15(3)19/h14-19H,7-13H2,1-6H3 |
InChI Key |
VNYBKJBTQVWUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
